8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine
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Overview
Description
8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine is a complex organic compound that features a purine base linked to a dinitrophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 9H-purin-6-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitrophenyl sulfone derivatives.
Reduction: Formation of 2,4-diaminophenyl sulfanyl purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Mechanism of Action
The mechanism of action of 8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The purine base can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
S-(2,4-Dinitrophenyl)glutathione: Similar in structure due to the presence of the dinitrophenyl group but differs in its biological activity and applications.
2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the purine base, leading to different chemical properties and uses.
Uniqueness
8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine is unique due to the combination of the dinitrophenyl group and the purine base, which imparts distinct chemical reactivity and potential biological activities not seen in other similar compounds .
Properties
Molecular Formula |
C11H7N7O4S |
---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
8-(2,4-dinitrophenyl)sulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C11H7N7O4S/c12-9-8-10(14-4-13-9)16-11(15-8)23-7-2-1-5(17(19)20)3-6(7)18(21)22/h1-4H,(H3,12,13,14,15,16) |
InChI Key |
XODWXTLRCXECTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
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